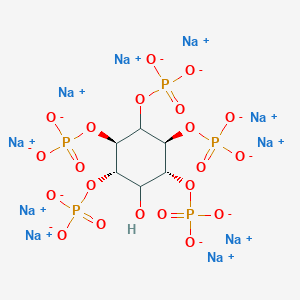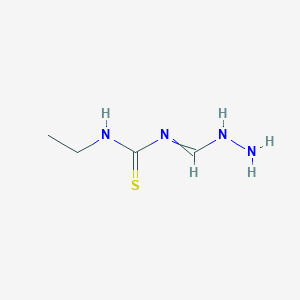
N-Ethyl-N'-(hydrazinylmethylidene)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N’-(hydrazinylmethylidene)thiourea is an organosulfur compound with a unique structure that includes both ethyl and hydrazinylmethylidene groups attached to a thiourea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-(hydrazinylmethylidene)thiourea typically involves the reaction of ethylamine with thiourea in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of Ethylamine with Thiourea: Ethylamine is reacted with thiourea in a solvent such as methanol or ethanol.
Catalyst Addition: A catalyst, such as hydrochloric acid, is added to facilitate the reaction.
Reaction Conditions: The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-N’-(hydrazinylmethylidene)thiourea can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N’-(hydrazinylmethylidene)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-Ethyl-N’-(hydrazinylmethylidene)thiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of N-Ethyl-N’-(hydrazinylmethylidene)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its hydrazinylmethylidene group can interact with nucleophilic sites on proteins, leading to enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N’-(hydrazinylmethylidene)thiourea
- N-Propyl-N’-(hydrazinylmethylidene)thiourea
- N-Butyl-N’-(hydrazinylmethylidene)thiourea
Uniqueness
N-Ethyl-N’-(hydrazinylmethylidene)thiourea is unique due to its specific ethyl and hydrazinylmethylidene groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
44830-57-1 |
|---|---|
Formule moléculaire |
C4H10N4S |
Poids moléculaire |
146.22 g/mol |
Nom IUPAC |
1-ethyl-3-(hydrazinylmethylidene)thiourea |
InChI |
InChI=1S/C4H10N4S/c1-2-6-4(9)7-3-8-5/h3H,2,5H2,1H3,(H2,6,7,8,9) |
Clé InChI |
YCSMXJBZYPWUFO-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=S)N=CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


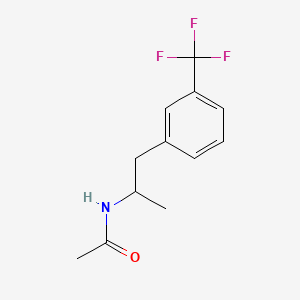
![4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B13423266.png)
![Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13423270.png)
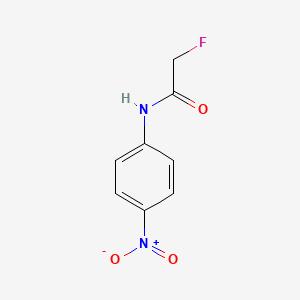

![1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate](/img/structure/B13423290.png)
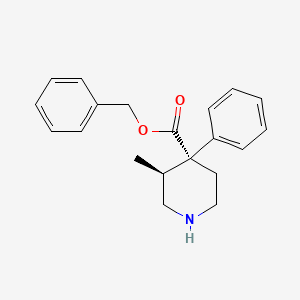
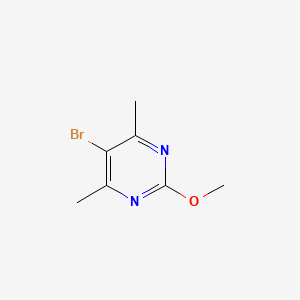
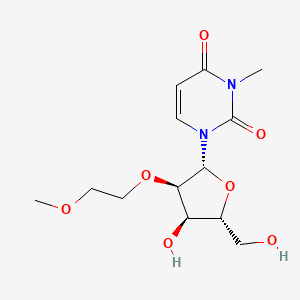
![4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate](/img/structure/B13423315.png)
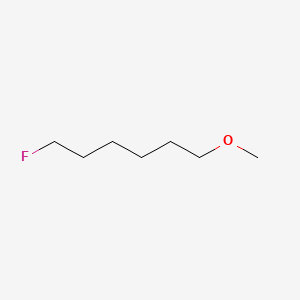
![N-(2-((2-((2-Aminoethyl)amino)ethyl)amino)ethyl]benzamide](/img/structure/B13423330.png)

